molecular formula C10H7B B1256862 1-Naphthylborylene

1-Naphthylborylene

Cat. No.: B1256862
M. Wt: 137.98 g/mol
InChI Key: KCPHBTFDXKUVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, extensive data are available for structurally related compounds, including naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and 1-naphthylboronic acid (a boronic acid derivative of naphthalene). This article will focus on comparing these compounds, leveraging toxicological, chemical, and analytical data from the evidence to highlight similarities and differences .

Properties

Molecular Formula

C10H7B

Molecular Weight

137.98 g/mol

InChI

InChI=1S/C10H7B/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

KCPHBTFDXKUVCY-UHFFFAOYSA-N

SMILES

[B]C1=CC=CC2=CC=CC=C12

Canonical SMILES

[B]C1=CC=CC2=CC=CC=C12

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity and Structural Comparison

Key Compounds and Their Properties

Table 1 summarizes the chemical identities of naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and 1-naphthylboronic acid, based on evidence from ATSDR and other sources:

Table 1. Chemical Identity of Selected Naphthalene Derivatives

Compound CAS Number Molecular Formula SMILES Notation Key Synonyms
Naphthalene 91-20-3 C₁₀H₈ C1=CC=C2C=CC=CC2=C1 Tar camphor, white tar
1-Methylnaphthalene 90-12-0 C₁₀H₇CH₃ CC1=CC=CC2=CC=CC=C12 α-Methylnaphthalene
2-Methylnaphthalene 91-57-6 C₁₀H₇CH₃ CC1=CC2=CC=CC=C2C=C1 β-Methylnaphthalene
1-Naphthylboronic Acid 13922-41-3 C₁₀H₉BO₂ B(C1=CC=CC2=CC=CC=C12)(O)O Naphthalene-1-boronic acid

Sources:

  • Structural Differences :
    • Naphthalene is a fused bicyclic aromatic hydrocarbon.
    • Methylnaphthalenes (1- and 2-) feature a methyl group at distinct positions on the naphthalene ring, altering reactivity and toxicity .
    • 1-Naphthylboronic Acid substitutes a boron-containing group (-B(OH)₂) at the 1-position, enabling unique reactivity (e.g., Suzuki-Miyaura coupling) but distinct from borylenes (hypothetical boron species with a lone pair) .

Toxicological and Environmental Comparisons

Acute and Chronic Toxicity
  • Naphthalene: Linked to hemolytic anemia, cataracts, and respiratory toxicity in humans. Classified as possibly carcinogenic (IARC Group 2B) . Environmental persistence: Moderate (half-life in soil: 14–60 days) .
  • 1- and 2-Methylnaphthalene :
    • Lower volatility than naphthalene. 1-Methylnaphthalene shows higher acute toxicity in aquatic organisms (e.g., Daphnia magna LC₅₀: 0.5 mg/L vs. 2.3 mg/L for naphthalene) .
    • Both are less studied for chronic effects but implicated in liver and kidney damage in rodents .
  • 1-Naphthylboronic Acid: Limited toxicological data in the evidence. Boronic acids generally exhibit lower acute toxicity but may cause skin/eye irritation .
Mechanisms of Action
  • Naphthalene and Methylnaphthalenes :
    • Metabolized via cytochrome P450 to reactive epoxides (e.g., naphthalene-1,2-oxide), causing oxidative stress and DNA adducts .
  • 1-Naphthylboronic Acid :
    • Acts as a Lewis acid, forming stable complexes with diols (e.g., sugars). Its toxicity likely stems from boron accumulation and interference with cellular processes .

Table 2. Comparative Toxicity Data

Compound Oral LD₅₀ (Rat) Inhalation LC₅₀ (Rat) Environmental Half-Life (Soil)
Naphthalene 490 mg/kg 1.3 mg/L (4h) 14–60 days
1-Methylnaphthalene 1,200 mg/kg Not available 7–28 days
2-Methylnaphthalene 1,450 mg/kg Not available 7–28 days
1-Naphthylboronic Acid Not available Not available Not available

Sources:

Analytical and Regulatory Considerations

Detection Methods
  • Naphthalene and Derivatives :
    • Gas chromatography-mass spectrometry (GC-MS) is standard for environmental and biological samples .
    • Detection limits: ~0.1 µg/L in water, ~0.01 mg/kg in soil .
  • 1-Naphthylboronic Acid :
    • Typically analyzed via HPLC with fluorescence detection due to its polar nature .
Regulatory Status
  • Naphthalene :
    • EPA-regulated under the Toxic Substances Control Act (TSCA); OSHA PEL: 10 ppm .
  • Methylnaphthalenes: No specific OSHA limits; EPA recommends ambient water criteria (1-methyl: 0.44 µg/L) .
  • 1-Naphthylboronic Acid: Not directly regulated; handled under general boron compound guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Naphthylborylene
Reactant of Route 2
1-Naphthylborylene

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